Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-
Brand Name: Vulcanchem
CAS No.: 13746-60-6
VCID: VC0075848
InChI: InChI=1S/C17H24O2/c1-16(2)11-8-9-17(16,3)13(10-11)12-6-5-7-14(19-4)15(12)18/h5-7,11,13,18H,8-10H2,1-4H3/t11-,13+,17+/m1/s1
SMILES: CC1(C2CCC1(C(C2)C3=C(C(=CC=C3)OC)O)C)C
Molecular Formula: C17H24O2
Molecular Weight: 260.4 g/mol

Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-

CAS No.: 13746-60-6

Main Products

VCID: VC0075848

Molecular Formula: C17H24O2

Molecular Weight: 260.4 g/mol

Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- - 13746-60-6

CAS No. 13746-60-6
Product Name Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-
Molecular Formula C17H24O2
Molecular Weight 260.4 g/mol
IUPAC Name 2-methoxy-6-[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol
Standard InChI InChI=1S/C17H24O2/c1-16(2)11-8-9-17(16,3)13(10-11)12-6-5-7-14(19-4)15(12)18/h5-7,11,13,18H,8-10H2,1-4H3/t11-,13+,17+/m1/s1
Standard InChIKey YPUMYHHWYPOEPH-ZUCKAHLUSA-N
Isomeric SMILES C[C@@]12CC[C@@H](C1(C)C)C[C@H]2C3=C(C(=CC=C3)OC)O
SMILES CC1(C2CCC1(C(C2)C3=C(C(=CC=C3)OC)O)C)C
Canonical SMILES CC1(C2CCC1(C(C2)C3=C(C(=CC=C3)OC)O)C)C
Synonyms exo-2-methoxy-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol
PubChem Compound 117409
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator